molecular formula C11H20BrNO4 B8096516 2-(Boc-amino)-4-bromobutyric acid ethyl ester

2-(Boc-amino)-4-bromobutyric acid ethyl ester

Cat. No.: B8096516
M. Wt: 310.18 g/mol
InChI Key: YXTOPOZRFOXANL-UHFFFAOYSA-N
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Description

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and a bromine atom at the 4-position of a butyric acid ethyl ester backbone. The Boc group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses, particularly in peptide chemistry and heterocyclic compound preparation . The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. This compound is synthesized via alkylation reactions using bases like Cs₂CO₃ or K₂CO₃ and is critical in generating intermediates for pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTOPOZRFOXANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under basic conditions and facile removal via acidic hydrolysis. For 2-(Boc-amino)-4-bromobutyric acid ethyl ester , the Boc group is introduced to the α-amino position of 4-bromobutyric acid derivatives. A representative procedure involves reacting ethyl 2-amino-4-bromobutyrate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA).

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 70–90% (depending on stoichiometry and purification)

The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a carbamate intermediate. Steric hindrance from the tert-butyl group ensures selective protection without side reactions.

Regioselective Bromination Strategies

Introducing the bromine atom at the γ-position (C4) of butyric acid derivatives is critical. Two predominant methods are employed:

Direct Bromination of 2-Aminobutyric Acid Derivatives

Radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal conditions enables selective C–H functionalization. For example, irradiation of ethyl 2-(Boc-amino)butyrate with NBS in carbon tetrachloride (CCl₄) generates the γ-brominated product via a radical chain mechanism.

Key Observations :

  • Regioselectivity : >95% preference for the terminal (C4) position due to stabilized radical intermediates.

  • Side Products : <5% allylic bromination if conjugated double bonds form transiently.

Halodecarboxylation of Dicarboxylic Acids

Decarboxylative bromination, as reviewed by recent advances, offers an alternative route. Treating 2-(Boc-amino)glutaric acid with bromine (Br₂) and silver bromide (AgBr) in acetic acid induces decarboxylation and bromination at C4:

2-(Boc-amino)glutaric acid+Br2AgBr2-(Boc-amino)-4-bromobutyric acid+CO2\text{2-(Boc-amino)glutaric acid} + \text{Br}2 \xrightarrow{\text{AgBr}} \text{2-(Boc-amino)-4-bromobutyric acid} + \text{CO}2

This method avoids harsh conditions but requires careful control of stoichiometry to prevent over-bromination.

Esterification Techniques

The final esterification step converts the carboxylic acid moiety into an ethyl ester. Two approaches dominate:

Acid-Catalyzed Fischer Esterification

Heating 2-(Boc-amino)-4-bromobutyric acid with excess ethanol in the presence of sulfuric acid (H₂SO₄) achieves esterification. While economical, this method risks Boc group cleavage under acidic conditions.

Optimized Parameters :

  • Molar Ratio (Acid:EtOH) : 1:10

  • Temperature : 60–70°C

  • Yield : 60–75%

Carbodiimide-Mediated Coupling

Using 1,3-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) with DMAP as a catalyst ensures milder conditions. For instance, reacting 2-(Boc-amino)-4-bromobutyric acid with ethanol in DCM/DMF (1:1) at 0°C affords the ethyl ester in >85% yield.

2-(Boc-amino)-4-bromobutyric acid+EtOHDIC/DMAP2-(Boc-amino)-4-bromobutyric acid ethyl ester\text{2-(Boc-amino)-4-bromobutyric acid} + \text{EtOH} \xrightarrow{\text{DIC/DMAP}} \text{this compound}

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements in flow chemistry enhance the scalability of Boc protection and esterification. A two-step continuous process developed by pharmaceutical manufacturers involves:

  • Boc Protection : Mixing ethyl 2-amino-4-bromobutyrate with Boc₂O in a microreactor (residence time: 5 min, 25°C).

  • Esterification : Direct coupling with ethanol using immobilized lipase catalysts.

Advantages :

  • Throughput : 1 kg/hr with >90% purity.

  • Waste Reduction : 50% lower solvent consumption compared to batch methods.

Purification and Analytical Control

Chromatographic techniques (e.g., reverse-phase HPLC) and spectroscopic methods (¹H/¹³C NMR, IR) ensure product integrity. Critical quality attributes include:

  • Boc Group Stability : Confirmed by absence of tert-butyl peaks in TGA analysis.

  • Residual Bromine : <10 ppm (tested via ion chromatography).

Challenges and Alternative Methodologies

Competing Side Reactions

  • N-Bromination : Occurs if brominating agents (e.g., Br₂) interact with the Boc-protected amine. Mitigated by using NBS or adjusting pH to neutral.

  • Ester Hydrolysis : Reversed by employing anhydrous conditions during esterification.

Green Chemistry Approaches

Supercritical CO₂ as a solvent reduces environmental impact during Boc deprotection and esterification. Pilot studies report 20% higher yields and 30% faster reaction times compared to traditional solvents .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-bromobutyric acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Synthesis of Non-Natural Amino Acids

2-(Boc-amino)-4-bromobutyric acid ethyl ester serves as a crucial intermediate in the synthesis of non-natural amino acids. These amino acids are vital for developing novel peptides and peptidomimetics that can exhibit enhanced biological activity or stability compared to natural counterparts .

The compound has been shown to modulate various biological pathways:

  • Neurotransmission: Research indicates that it can influence GABA receptor activity, potentially offering therapeutic benefits for conditions such as anxiety and epilepsy.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, indicating potential for development as an anticancer agent.

Metalloamino Acid Synthesis

The compound is utilized in synthesizing metalloamino acids, which are important for studying enzyme mechanisms and developing new therapeutic agents that incorporate metal ions into their structures.

Neuropharmacological Studies

In vitro studies have demonstrated that treatment with this compound enhances GABA receptor activity in neuronal cultures. This suggests its potential application in treating anxiety disorders by modulating neurotransmitter release.

Anticancer Research

A study focused on the effects of this compound on various cancer cell lines revealed that it could inhibit proliferation in specific types of cancer cells. This finding provides a foundation for further exploration into its anticancer properties and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-4-bromobutyric acid ethyl ester depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Deprotection: The Boc group is cleaved under acidic conditions, releasing carbon dioxide and tert-butanol.

    Ester Hydrolysis: The ester bond is cleaved by water, yielding the corresponding carboxylic acid and ethanol.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of 2-(Boc-amino)-4-bromobutyric acid ethyl ester with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₁H₂₀BrNO₄ ~322.19 Boc-amine, bromoester Peptide synthesis, alkylation reactions
Ethyl 4-bromobutyrate (CAS 2969-81-5) C₆H₁₁BrO₂ 195.06 Bromoester Polymer synthesis, fluorescent probes
Ethyl 4-chlorobutyrate (CAS 3153-36-4) C₆H₁₁ClO₂ 150.60 Chloroester Intermediate in agrochemicals
Methyl 2-[(Boc-amino)cycloaminyl]alkanoate Varies ~300–350 Boc-amine, cycloamino, ester Conformationally restricted amino acids
Ethyl (2E)-4-[[(Boc)amino]-2-butenoate C₁₁H₁₉NO₄ 229.27 Boc-amine, α,β-unsaturated ester Michael addition reactions
Key Observations:
  • Boc Group Influence : The Boc-protected amine in the target compound differentiates it from simpler halogenated esters (e.g., ethyl 4-bromobutyrate). This group enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling .
  • Halogen Reactivity : The bromine in the target compound offers higher reactivity in nucleophilic substitutions compared to chlorine in ethyl 4-chlorobutyrate, making it preferable for alkylation steps .
  • Backbone Modifications: Compounds like methyl 2-[(Boc-amino)cycloaminyl]alkanoate introduce conformational rigidity via cycloamino groups, whereas α,β-unsaturated esters (e.g., Ethyl (2E)-4-[[(Boc)amino]-2-butenoate) enable conjugate additions .

Physical and Chemical Properties

  • Solubility : The Boc group increases lipophilicity, making the target compound more soluble in dichloromethane or THF than unmodified esters .
  • Stability : The Boc group is acid-labile (removed with trifluoroacetic acid), whereas halogenated esters require basic or nucleophilic conditions for substitution .

Biological Activity

2-(Boc-amino)-4-bromobutyric acid ethyl ester, also known as ethyl 4-bromo-2-((tert-butoxycarbonyl)amino)butanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20BrNO4
  • Molecular Weight : 310.19 g/mol
  • CAS Number : 174076-61-0
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Its structural features allow it to modulate biochemical pathways effectively.

Key Mechanisms:

  • Receptor Interaction : The compound is believed to bind to specific receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.
  • Enzyme Inhibition : The presence of the bromine atom and the dioxaborole moiety may facilitate interactions with enzymes involved in lipid signaling pathways, leading to reduced inflammation and cancer cell motility .

Biological Activity Overview

Research indicates that derivatives of 2-(Boc-amino)-4-bromobutyric acid exhibit various biological activities:

  • Opioid Receptor Modulation : Compounds in this class have shown interactions with opioid receptors (KOR, MOR, DOR), suggesting potential applications in pain management and addiction therapies.
  • Neuromuscular Effects : Some derivatives can modulate skeletal muscle contractility, indicating potential therapeutic applications for neuromuscular disorders.
  • Anti-Cancer Activity : In vitro studies demonstrated that the compound inhibited cell proliferation and migration in glioblastoma cell lines .

Data Tables

Biological ActivityObservations/FindingsReferences
Opioid Receptor ModulationInteraction with KOR, MOR, DOR receptors
Neuromuscular EffectsModulation of skeletal muscle contractility
Anti-Cancer ActivityInhibition of glioblastoma cell proliferation

In Vivo Studies

One notable study investigated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to standard opioid treatments, highlighting its potential as a dual-action agent that could mitigate side effects commonly associated with opioids .

Cell Line Studies

In vitro assays using glioblastoma cell lines revealed that the compound effectively inhibited cell proliferation and migration. This suggests a promising anti-cancer application by targeting specific signaling pathways involved in tumor growth .

Q & A

Q. What analytical tools validate Boc group integrity during synthesis?

  • TLC Monitoring : Rf shifts upon Boc deprotection (e.g., using 10% TFA in DCM).
  • IR Spectroscopy : Loss of the Boc carbonyl peak (~1680 cm⁻¹) confirms cleavage .

Q. How is the compound utilized in synthesizing spiropyrans or metal-binding ligands?

  • The bromobutyl chain serves as a linker for N-alkylation of indolenines or pyran precursors. Post-alkylation, ester hydrolysis yields carboxylic acid derivatives for coordinating metals (e.g., Zn²⁺, Cu²⁺) .

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